molecular formula C7H10O3 B1295535 5-(Hydroxymethyl)-1,3-cyclohexanedione CAS No. 70150-65-1

5-(Hydroxymethyl)-1,3-cyclohexanedione

Cat. No.: B1295535
CAS No.: 70150-65-1
M. Wt: 142.15 g/mol
InChI Key: SCTDHKQILWZJEX-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,3-cyclohexanedione is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. This compound is a derivative of 1,3-cyclohexanedione, which is known for its versatile reactivity and applications in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)-1,3-cyclohexanedione can be synthesized through several methods. . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of 1,3-cyclohexanedione, 5-(hydroxymethyl)- may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 1,3-cyclohexanedione-5-carboxylic acid, while reduction of the carbonyl groups produces 1,3-cyclohexanediol .

Scientific Research Applications

5-(Hydroxymethyl)-1,3-cyclohexanedione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of herbicides and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms, particularly those involving cyclohexanedione hydrolase.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including photoresist resins.

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione, 5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclohexanedione hydrolase, by binding to the active site and preventing substrate access . Additionally, its hydroxymethyl group can participate in hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedione: The parent compound, which lacks the hydroxymethyl group, is widely used in organic synthesis and as a reagent in various chemical reactions.

    5,5-Dimethyl-1,3-cyclohexanedione:

    2-Methyl-1,3-cyclohexanedione: This derivative is used in similar applications as 1,3-cyclohexanedione, 5-(hydroxymethyl)-, but with different reactivity due to the presence of a methyl group.

Uniqueness

5-(Hydroxymethyl)-1,3-cyclohexanedione is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs. This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(hydroxymethyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-5-1-6(9)3-7(10)2-5/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTDHKQILWZJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220427
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70150-65-1
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070150651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 5-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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